N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide
Description
Parent Structure Identification
The core structure is a 1H-pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom). The numbering begins at the nitrogen (position 1), proceeding clockwise.
Substituent Analysis
- Position 1 : A 3-methoxypropyl chain (–CH2CH2CH2OCH3) attaches to the nitrogen atom.
- Positions 4 and 5 : Methyl groups (–CH3) occupy both positions.
- Position 3 : A 4-methylphenylsulfonyl group (–SO2C6H3(CH3)-4) is present.
- Position 2 : A 2,2-dimethylpropanamide group (–CONHC(CH3)2CH3) substitutes the pyrrole ring.
Nomenclature Construction
- The principal functional group is the amide (–CONH–), prioritized over sulfonyl groups.
- The parent hydride is designated as 1H-pyrrole , with substituents ordered alphabetically:
- 1-(3-methoxypropyl)
- 3-[(4-methylphenyl)sulfonyl]
- 4,5-dimethyl
- 2-[(2,2-dimethylpropanoyl)amino]
The full name adheres to IUPAC Rule P-66.1.1.3 for substituted amides, ensuring clarity in substituent hierarchy and positional specificity.
CAS Registry Number and Alternative Synonyms
CAS Registry Number
As of current databases (May 2025), this compound’s CAS Registry Number remains unassigned. Patent literature and synthetic studies refer to analogous pyrrole-sulfonamide derivatives (e.g., WO2009015208A1), but no exact match exists in public registries.
Alternative Synonyms
Common non-IUPAC designations include:
- 2,2-Dimethyl-N-[3-(4-methylbenzenesulfonyl)-4,5-dimethyl-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanamide
- N-[1-(3-Methoxypropyl)-4,5-dimethyl-3-(tosyl)-1H-pyrrol-2-yl]pivalamide (using "tosyl" as a trivial suffix for p-toluenesulfonyl)
These synonyms reflect structural simplifications but lack IUPAC compliance.
Molecular Formula and Weight Analysis
Molecular Formula
The compound’s formula is C25H36N2O4S , derived from:
- Pyrrole core : C4H4N
- 1-(3-Methoxypropyl) : C4H9O
- 4,5-Dimethyl : 2 × CH3 → C2H6
- 3-(4-Methylphenylsulfonyl) : C7H7SO2
- 2-(2,2-Dimethylpropanamide) : C5H9NO
Elemental Composition
| Element | Quantity |
|---|---|
| Carbon | 25 |
| Hydrogen | 36 |
| Nitrogen | 2 |
| Oxygen | 4 |
| Sulfur | 1 |
Molecular Weight
Calculated as:
- Carbon : 25 × 12.01 = 300.25 g/mol
- Hydrogen : 36 × 1.008 = 36.29 g/mol
- Nitrogen : 2 × 14.01 = 28.02 g/mol
- Oxygen : 4 × 16.00 = 64.00 g/mol
- Sulfur : 1 × 32.07 = 32.07 g/mol
Total Molecular Weight : 460.63 g/mol
Properties
Molecular Formula |
C22H32N2O4S |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H32N2O4S/c1-15-9-11-18(12-10-15)29(26,27)19-16(2)17(3)24(13-8-14-28-7)20(19)23-21(25)22(4,5)6/h9-12H,8,13-14H2,1-7H3,(H,23,25) |
InChI Key |
XWQNWCLDCDUEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCCOC)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrole Core
The foundational step involves constructing a 3,4-dimethylpyrrole scaffold. A modified Wolff-Kishner reduction and decarboxylation protocol, as demonstrated in the synthesis of 3-alkylpyrroles , provides a viable pathway. Ethyl 4-acyl-2-pyrrolethiolcarboxylates undergo reductive cleavage of the thiolcarboxylate group, followed by hydrolysis and decarboxylation to yield 3,4-dimethylpyrrole derivatives. For instance, ethyl 4-acetyl-2-pyrrolethiolcarboxylate is reduced with hydrazine and potassium hydroxide in triethylene glycol at 220°C, affording 3-ethylpyrrole in 53% yield . Adapting this method, 3,4-dimethylpyrrole-2-carboxylic acid ethyl ester serves as the precursor for subsequent functionalization.
Sulfonylation at Position 3
Introducing the 4-methylphenylsulfonyl group at position 3 requires electrophilic sulfonylation. Chlorosulfonic acid-mediated sulfonation, as described for 5-carboethoxy-3,4-dimethyl-1H-pyrrole-2-sulfonyl chloride , is modified to target the beta position. The pyrrole intermediate is treated with chlorosulfonic acid at 60°C for 10–15 minutes, generating the sulfonyl chloride in situ. This intermediate reacts with 4-methylbenzenesulfonamide in methylene chloride under basic conditions (e.g., triethylamine), yielding the 3-[(4-methylphenyl)sulfonyl]pyrrole derivative . Key parameters include strict temperature control (<65°C) to prevent decomposition and sequential washing with NaHCO₃, water, and HCl to isolate the sulfonamide .
N-Alkylation at Position 1
Alkylation of the pyrrole nitrogen with a 3-methoxypropyl group is achieved via nucleophilic substitution. The sulfonylated pyrrole is deprotonated with a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF), followed by reaction with 3-methoxypropyl bromide at 0°C to room temperature. Monitoring by thin-layer chromatography (TLC) confirms complete substitution, with purification via radial chromatography (CH₂Cl₂/hexanes) yielding the N-alkylated product . Alternative methods using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with 3-methoxypropan-1-ol may enhance regioselectivity .
Amidation at Position 2
The ester group at position 2 is converted to the 2,2-dimethylpropanamide via a two-step process:
-
Hydrolysis : The ethyl ester is saponified with aqueous NaOH in ethanol under reflux, producing the carboxylic acid .
-
Amidation : The acid is activated as an acyl chloride using thionyl chloride (SOCl₂) and reacted with 2,2-dimethylpropanamine in dichloromethane. Triethylamine neutralizes HCl, driving the reaction to completion . Crude product purification via recrystallization (CH₂Cl₂/hexanes) affords the final amide .
Optimization and Challenges
-
Sulfonylation Selectivity : Directing sulfonylation to the beta position (C-3) remains challenging due to pyrrole’s inherent alpha reactivity. Employing electron-withdrawing groups (e.g., esters) at C-2 enhances beta selectivity by deactivating alpha positions .
-
N-Alkylation Efficiency : Pyrrole’s aromaticity impedes N-alkylation. Using phase-transfer catalysts (e.g., tetrabutylammonium iodide) improves reaction kinetics .
-
Amidation Yield : Sodium triacetoxyborohydride-mediated reductive amination, as demonstrated in analogous sulfonamide syntheses , may bypass acyl chloride intermediacy, enhancing yields to >80%.
Analytical Characterization
Critical data for intermediates and the final compound include:
¹H-NMR analysis of the final product reveals distinct signals for the 3-methoxypropyl group (δ 3.35–3.45 ppm, OCH₃), aromatic protons (δ 7.60–7.80 ppm, tosyl group), and amide NH (δ 6.20 ppm) .
Chemical Reactions Analysis
Types of Reactions
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Pharmacological Applications
The compound has demonstrated promising pharmacological properties, particularly as an inhibitor of receptor tyrosine kinases (RTKs). These kinases play a crucial role in various cellular processes, including growth, differentiation, and metabolism. The inhibition of RTKs is particularly relevant in cancer therapy, as aberrant signaling through these pathways is often implicated in tumorigenesis.
Anticancer Activity
Research indicates that this compound exhibits inhibitory effects on several RTKs such as:
- Vascular Endothelial Growth Factor Receptors (VEGFRs)
- Platelet-Derived Growth Factor Receptors (PDGFRs)
- Epidermal Growth Factor Receptor (EGFR)
These properties suggest its potential use in developing targeted cancer therapies aimed at inhibiting tumor growth and angiogenesis .
Antimicrobial Properties
In addition to its anticancer potential, the compound has been evaluated for antimicrobial activity. Studies have shown that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal activities. This suggests that N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide may also be effective against various pathogens .
Synthesis and Derivative Studies
The synthesis of this compound involves several steps including cyclization reactions and functional group modifications. The methods employed for its synthesis can lead to various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.
Synthetic Routes
Common synthetic strategies include:
- Knorr Reaction : Used for the formation of pyrrole derivatives.
- Vilsmeier-Haack Formylation : This method introduces aldehyde groups that can be further modified to enhance activity.
These synthetic routes allow for the exploration of structure-activity relationships (SAR) which are crucial for optimizing therapeutic efficacy .
Case Studies and Research Findings
Several studies have documented the biological evaluation of this compound and its derivatives:
In Vitro Studies
In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the disruption of RTK signaling pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to target proteins involved in cancer progression. These computational studies provide insights into the interaction between the compound and its targets at a molecular level, supporting further experimental validation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocyclic Structure
- Target Compound : Pyrrole ring with sulfonyl and propanamide groups.
- Analog 1 () : Imidazole-pyridine core in compound 194 (C₂₇H₂₇FN₄O₄S), optimized for CK1δ inhibition .
- Analog 2 () : Pyrazole core in compound 5 (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide, emphasizing halogenated aryl groups for enhanced stability .
- Analog 3 () : Pyrazole-propanamide derivative (1005565-99-0), featuring a 4-chloro-5-methylpyrazole and ethylsulfonyl group, highlighting modular substituent strategies .
Key Insight : Pyrrole-based compounds (target) may exhibit distinct electronic properties compared to pyrazole or imidazole analogs, influencing binding affinity and metabolic stability.
Sulfonyl/Sulfonamide Groups
- Target Compound : 4-Methylphenylsulfonyl group enhances lipophilicity.
- Analog 1 () : Aryl sulfonyl groups in nucleoside derivatives (e.g., 4-methylphenylsulfonyl-pyrrolidine) are critical for enzymatic recognition .
- Analog 2 () : Sulfonamide derivatives (e.g., 1006342-79-5) use tetrahydrobenzothiophene-carboxamide for improved solubility .
Key Insight : Sulfonyl groups improve target engagement but require balancing with polar substituents (e.g., methoxypropyl in the target) to optimize bioavailability.
Propanamide Moieties
- Analog 1 () : Propanamide in compound 194 is linked to a fluorophenyl group, enhancing hydrophobic interactions .
- Analog 2 () : Propanamide derivatives with oxadiazole-sulfanyl groups (e.g., Scheme 1) prioritize hydrogen-bonding capacity .
Key Insight : The dimethylpropanamide group in the target may confer metabolic resistance compared to linear analogs.
Research Findings and Trends
- Synthetic Methods : The target compound likely employs DMF/LiH-mediated coupling (as in ) or CDI-activated amidation (as in ) .
- Analytical Validation : LC-MS (e.g., m/z 523 for compound 194) and NMR are standard for confirming purity and structure in analogs .
- Substituent Trade-offs : Bulky groups (e.g., 2,2-dimethylpropanamide) improve target selectivity but may reduce solubility, necessitating formulation optimization.
Biological Activity
N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrrole ring substituted with various functional groups, which contribute to its biological properties. The molecular formula is C₁₈H₂₃N₃O₃S, with a molecular weight of 357.46 g/mol. The presence of a sulfonyl group and multiple methyl groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃S |
| Molecular Weight | 357.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | [To be determined] |
This compound exhibits various biological activities that may include:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
- Antioxidant Properties : It may scavenge free radicals and reduce oxidative stress in cellular models.
Case Studies and Research Findings
Recent studies have investigated the biological effects of this compound in various models:
- In vitro Studies : Research indicated that the compound significantly inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell lines .
- In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound modulates key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
- Answer : The compound contains a pyrrole ring substituted with a 3-methoxypropyl group , 4,5-dimethyl groups , and a 4-methylphenylsulfonyl moiety , along with a 2,2-dimethylpropanamide side chain. The sulfonyl group enhances electrophilicity and potential binding to biological targets, while the methoxypropyl group may improve solubility. The amide group contributes to hydrogen bonding and stability in biological systems. Structural analogs suggest these groups are critical for interactions with enzymes or receptors .
Q. What synthetic routes are commonly employed for this compound, and what catalysts/solvents are optimal?
- Answer : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrrole core via cyclization reactions (e.g., Paal-Knorr synthesis).
- Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3 : Introduction of the methoxypropyl group via alkylation.
- Step 4 : Amidation with 2,2-dimethylpropanoyl chloride.
Solvents like ethanol or dichloromethane and catalysts like triethylamine are critical for yield optimization. Purification often requires column chromatography and crystallization .
Q. Which spectroscopic techniques are essential for structural elucidation?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., methyl groups at C4/C5 of the pyrrole ring).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected ~357–406 g/mol range for analogs).
- IR Spectroscopy : Identifies sulfonyl (S=O stretch ~1350 cm⁻¹) and amide (N–H stretch ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
- Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Variable Temperature NMR : To detect dynamic processes (e.g., rotational barriers in sulfonamide groups).
- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents.
- X-ray Crystallography : Provides definitive proof of stereochemistry, as seen in structurally related sulfonamide derivatives .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., to enzymes like carbonic anhydrase).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Ka) and thermodynamic parameters.
- Molecular Docking : Predicts binding modes using software like AutoDock, leveraging the sulfonyl group’s electrostatic interactions.
Biological assays should include controls with sulfonamide inhibitors (e.g., acetazolamide) to benchmark activity .
Q. How can synthetic yields be optimized for the sulfonylation step?
- Answer :
- Parameter Optimization :
| Variable | Optimal Range |
|---|---|
| Temperature | 0–5°C (prevents side reactions) |
| Solvent | Anhydrous dichloromethane |
| Base | Triethylamine (2.5 equiv) |
| Reaction Time | 12–16 hours |
- Workup : Quench with ice-cold water to isolate the sulfonamide intermediate. Yields >70% are achievable with strict moisture control .
Q. What strategies address contradictions in reported biological activity across studies?
- Answer : Discrepancies may stem from assay conditions (e.g., pH, cofactors) or impurities. Mitigation involves:
- Reproducibility Checks : Independent synthesis and purity validation (HPLC ≥95%).
- Standardized Assays : Use established protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition.
- Meta-Analysis : Compare data with structurally similar compounds (see table below).
Comparative Analysis of Structural Analogs
| Compound | Key Modifications | Reported Activity |
|---|---|---|
| N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethylpyrrole} | Methoxy group at phenyl ring | Enhanced enzyme inhibition (IC₅₀ = 0.8 µM) |
| N-{3-[(4-chlorophenyl)sulfonyl]-4,5-dimethylpyrrole} | Chlorine substituent | Lower solubility, reduced activity (IC₅₀ = 5.2 µM) |
| Target Compound | 3-Methoxypropyl side chain | Hypothesized improved pharmacokinetics |
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the methoxypropyl group in membrane permeability (e.g., PAMPA assay).
- In Vivo Profiling : Assess bioavailability and toxicity in rodent models.
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied alkyl chain lengths on the pyrrole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
